

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1352706

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

Technical Guide: 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(1-phenyl-1H-pyrazol-4-yl)ethanamine**, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance within the broader context of pyrazole-containing compounds. While specific experimental data for this molecule is limited in publicly available literature, this document serves as a valuable resource for researchers interested in its synthesis and potential applications.

Chemical Identity and Properties

The fundamental chemical and physical properties of **2-(1-phenyl-1H-pyrazol-4-yl)ethanamine** and its hydrochloride salt are summarized below.

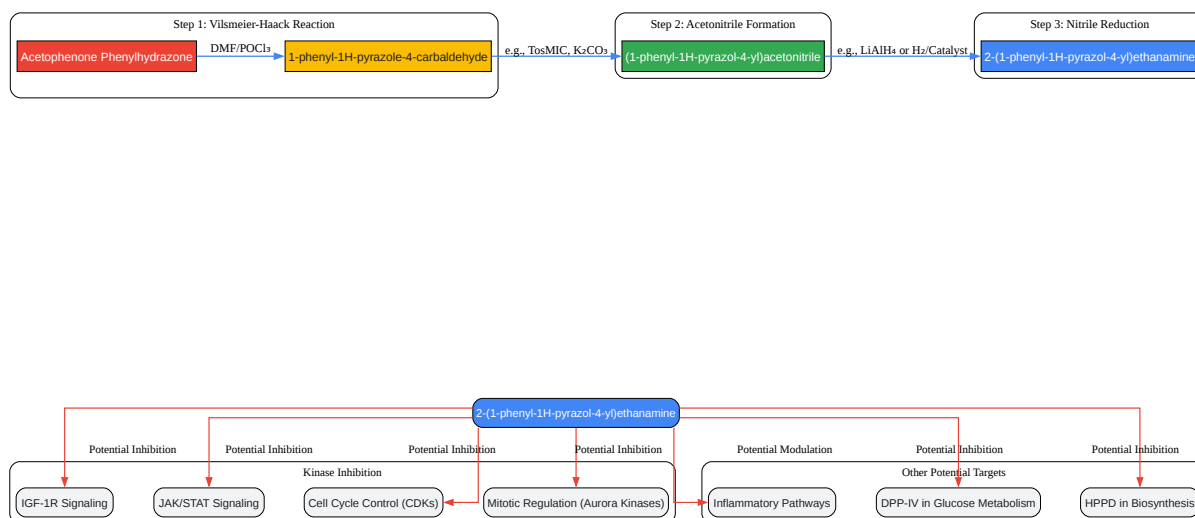
Property	2-(1-phenyl-1H-pyrazol-4-yl)ethanamine (Free Base)	2-(1-phenyl-1H-pyrazol-4-yl)ethanamine HCl (Salt)
CAS Number	369652-04-0[1]	Not explicitly available
Molecular Formula	C ₁₁ H ₁₃ N ₃ [1]	C ₁₁ H ₁₄ ClN ₃
Molecular Weight	187.24 g/mol [1]	223.70 g/mol
Chemical Structure	 alt text	 alt text
Appearance	Solid (for hydrochloride salt)	Solid

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **2-(1-phenyl-1H-pyrazol-4-yl)ethanamine** is not readily available in the surveyed literature. However, based on established synthetic methodologies for pyrazole derivatives, a plausible and efficient synthetic pathway can be proposed. This route would likely commence from the corresponding pyrazole-4-carbaldehyde or pyrazole-4-acetonitrile.

Proposed Synthetic Pathway

The synthesis of **2-(1-phenyl-1H-pyrazol-4-yl)ethanamine** can be envisioned through the reduction of (1-phenyl-1H-pyrazol-4-yl)acetonitrile. This key intermediate can be synthesized from 1-phenyl-1H-pyrazole-4-carbaldehyde, which itself is accessible through methods such as the Vilsmeier-Haack reaction on a suitable precursor.[2]



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References

- 1. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
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